3-Acryloyloxy flavone

Beschreibung

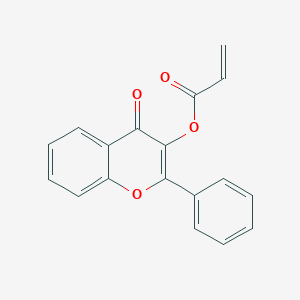

3-Acryloyloxy flavone, also referred to as 3-(2-thenoyloxy) flavone, is a chemically modified flavone derivative characterized by the substitution of an acryloyloxy (or thienoyloxy) group at the C-3 position of the flavone skeleton. The flavone core consists of a 15-carbon, three-ring system (C6-C3-C6) with a benzopyran-4-one backbone . This modification introduces unique physicochemical and biological properties, distinguishing it from naturally occurring hydroxylated or glycosylated flavones.

Synthesis: As reported in -acryloyloxy flavone is synthesized via the reaction of 2-thiophene carbonyl chloride with flavone under controlled conditions. This method highlights the versatility of flavone derivatives in accommodating diverse substituents, enabling tailored bioactivity .

Eigenschaften

Molekularformel |

C18H12O4 |

|---|---|

Molekulargewicht |

292.3 g/mol |

IUPAC-Name |

(4-oxo-2-phenylchromen-3-yl) prop-2-enoate |

InChI |

InChI=1S/C18H12O4/c1-2-15(19)22-18-16(20)13-10-6-7-11-14(13)21-17(18)12-8-4-3-5-9-12/h2-11H,1H2 |

InChI-Schlüssel |

HJZAMGOUMHMUOQ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Acryloyloxyflavone beinhaltet typischerweise die Acylierung von Flavon mit Acryloylchlorid. Diese Reaktion wird üblicherweise in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen häufig ein Lösungsmittel wie Dichlormethan oder Chloroform und werden bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Acryloyloxyflavone kann einen kontinuierlichen Prozess umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können den Produktionsprozess optimieren. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um hochreine Produkte zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Acryloyloxyflavone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Dihydroflavone oder andere reduzierte Formen umwandeln.

Substitution: Die Acryloyloxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkohole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Chinone entstehen, während die Reduktion Dihydroflavone erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Acryloyloxy flavone has shown promise as a lead compound in the development of anti-cancer drugs. Its ability to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells positions it as a valuable tool for cancer research. Studies indicate that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, which is often upregulated in various malignancies .

Case Study: Anticancer Activity

Research has demonstrated that flavonoids, including derivatives like this compound, can effectively target specific protein kinases involved in tumor growth. For instance, modifications at the C-3 position of flavones have been linked to enhanced antiproliferative activity against prostate cancer cell lines, indicating that structural variations can significantly impact biological efficacy .

Biological Research

The compound's interaction with various biological targets has been extensively studied. Its binding affinity to specific enzymes and receptors makes it a candidate for exploring mechanisms of action related to oxidative stress and inflammation. Flavonoids are known for their antioxidant properties, which can mitigate cellular damage caused by free radicals .

Case Study: Antioxidant Properties

In vitro studies have shown that flavones can reduce oxidative stress markers in human cells. The introduction of the acryloyloxy group may enhance these properties, making this compound a subject of interest for further investigations into its protective effects against cellular damage and disease processes .

Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science. Its reactivity allows it to be utilized in the synthesis of advanced materials with specific electronic or optical characteristics. Research into polymer composites incorporating flavonoid derivatives has suggested potential uses in coatings and packaging materials due to their inherent stability and bioactivity .

Case Study: Polymer Applications

Recent studies have explored the incorporation of flavonoid derivatives into polymer matrices to enhance mechanical properties and provide antimicrobial effects. This dual functionality is advantageous for developing sustainable materials with health benefits .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-Acryloyloxy flavone involves its interaction with various molecular targets and pathways. It can inhibit oxidative stress by scavenging free radicals and reducing reactive oxygen species (ROS) levels. Additionally, it modulates signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathway .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Position and Bioactivity

The biological activity of flavones is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key flavone derivatives:

Table 1: Key Flavone Derivatives and Their Bioactivities

Functional Group Influence on Activity

- Glycosylation Effects: Flavone C-glycosides (e.g., homoorientin) exhibit superior acrylamide inhibition (44.3–55.7%) compared to O-glycosides (e.g., luteolin-4′-O-glucoside, 37.6–47.5%) due to the stability of phenolic hydroxyl groups in C-glycosides, which enhance electron donation .

- Hydroxyl vs. Methoxy Groups :

Hydroxyl groups at C-3 (3-hydroxyflavone) confer fluorescence and moderate antioxidant activity, whereas methoxy groups (e.g., wogonin) enhance lipophilicity and anticancer potency by improving membrane permeability . - Acryloyloxy Substitution :

The acryloyloxy group in this compound introduces steric and electronic effects that may alter receptor binding or metabolic stability compared to hydroxyl or methoxy derivatives. However, its biological profile remains understudied .

Structural Planarity and Antibacterial Activity

Flavones (planar structures) demonstrate higher antibacterial activity than non-planar flavanones (e.g., pinocembrin) due to improved interaction with bacterial membranes. For instance, 3-O-methylgalangin (flavone) shows enhanced activity compared to structurally similar flavanones .

Antioxidant Mechanisms

The antioxidant capacity of flavones correlates with hydroxylation patterns. QSAR models indicate that hydroxyl groups at C-3 and C-5 significantly enhance free radical scavenging, as seen in 3-hydroxyflavone derivatives . In contrast, methoxy groups (e.g., in 8-hydroxy-3,5,6,7,3′,4′-hexamethoxyflavone) reduce antioxidant efficacy due to decreased hydrogen-donating ability .

Biologische Aktivität

3-Acryloyloxy flavone is a flavonoid compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research, antioxidant properties, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by the presence of an acryloyloxy group attached to the flavone backbone. The synthesis of this compound often involves the modification of existing flavonoids through various chemical reactions, such as esterification or acylation, which enhance its biological properties.

Anticancer Activity

Research indicates that flavonoids, including this compound, exhibit significant anticancer properties. Studies have demonstrated that flavonoids can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance:

- Mechanism of Action : Flavonoids interact with multiple cellular targets, including kinases involved in cell cycle regulation. The presence of hydroxyl groups on the flavone structure enhances their ability to inhibit serine-threonine kinases, which are crucial for cancer cell proliferation .

- Case Studies : In vitro studies have shown that this compound can trigger G1 phase cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect has been observed in human colon cancer cell lines, where the compound demonstrated lower EC50 values compared to other flavonoids .

Antioxidant Properties

Flavonoids are known for their antioxidant capabilities, which help mitigate oxidative stress in cells:

- Mechanism : The antioxidant activity is primarily attributed to the ability of flavones to scavenge free radicals. The bond dissociation enthalpy (BDE) of hydrogen atom transfer mechanisms plays a significant role in this activity .

- Quantitative Analysis : Studies measuring the radical scavenging activity of this compound have indicated a strong correlation between its structure and antioxidant efficacy. For example, compounds with hydroxyl substitutions at specific positions on the B-ring showed enhanced antioxidant activity .

Antimicrobial Effects

The antimicrobial properties of this compound have also been explored:

- Activity Spectrum : Research has identified that certain flavones possess broad-spectrum antimicrobial effects against bacterial and fungal strains. The structural features of this compound may contribute to its effectiveness against specific pathogens .

- Comparative Studies : In comparative analyses with other natural antimicrobials, this compound exhibited superior activity against certain Gram-positive bacteria while showing moderate effects on Gram-negative strains .

Data Tables

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-acryloyloxy flavone, and how do reaction conditions influence product purity and yield?

- Methodology : The synthesis typically involves acylation of precursor flavones. For example, 3-hydroxyflavone derivatives can undergo esterification with acryloyl chloride under basic conditions (e.g., pyridine) to introduce the acryloyloxy group. Key steps include Schotten-Baumann-type O-acylation and cyclization under alkaline conditions (KOH) . Alternative routes leverage the Baker–Venkataraman rearrangement, where 2-hydroxyacetophenone reacts with acyl chlorides to form 1,3-diketones, followed by cyclization to flavones . Optimizing reaction parameters (e.g., solvent, temperature, and stoichiometry) is critical to avoid side products like dibenzoates .

Q. How can spectrophotometric methods be validated for quantifying this compound in complex matrices?

- Methodology : Use UV-Vis spectrophotometry with calibration curves in the 280–320 nm range (characteristic of flavone π→π* transitions). Validate via:

- Linearity : R² ≥ 0.995 for standard solutions.

- Precision : Intraday/interday RSD < 5%.

- Recovery : Spike-and-recovery tests in biological extracts (e.g., plant tissues) to assess matrix effects . Note that deviations in total flavone quantification across methods (e.g., GB/T 20574-2006 vs. others) highlight the need for method-specific validation .

Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?

- Guidelines :

- PPE : Impermeable gloves (nitrile or neoprene), sealed goggles, and lab coats.

- Storage : In airtight containers at –20°C, away from light to prevent photodegradation.

- Waste Disposal : Neutralize acidic/basic residues before disposal; consult institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can computational tools (e.g., QSAR, molecular docking) predict the bioactivity of this compound analogs?

- Methodology :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) to correlate structure with antioxidant or enzyme-inhibitory activity .

- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 or kinases) using AutoDock Vina. Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. What mechanistic insights explain divergent flavone/flavanone synthesis from 2′-hydroxydihydrochalcones under Pd(II) catalysis?

- Kinetic Analysis : Monitor reaction intermediates via HPLC. Under oxidative conditions (e.g., O2 atmosphere), 2′-hydroxydihydrochalcone dehydrates to chalcone, which cyclizes to flavone. Acidic conditions favor chalcone isomerization to flavanone . Time-resolved studies show flavone formation plateaus at 15 hours, while flavanone synthesis requires HCl quenching .

Q. How does the evolutionary divergence of flavone synthase I (FNSI) in Apiaceae inform genetic engineering of flavone biosynthesis?

- Insights : FNSI evolved from flavanone 3β-hydroxylase (F3H) gene duplication. Phylogenetic analysis of Apiaceae FNSI reveals positive selection sites critical for enzyme specificity. Heterologous expression in model plants (e.g., Arabidopsis) can enhance flavone production, but codon optimization and promoter selection are essential for functional expression .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

- Approach :

- Standardized Assays : Use validated protocols (e.g., DPPH radical scavenging with Trolox equivalents) to minimize inter-lab variability.

- Meta-Analysis : Pool data from multiple studies, applying statistical weighting for sample size and methodological rigor. Contradictions in antioxidant yields (e.g., 12–70% in one-pot syntheses) may stem from substituent electronic effects or solvent polarity .

Methodological Challenges and Future Directions

Q. How can reaction yields be improved for sterically hindered this compound analogs?

- Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity.

- Protecting Groups : Temporarily block reactive sites (e.g., 5-OH) with tert-butyldimethylsilyl (TBDMS) groups before acryloylation .

Q. What transcriptomic/metabolomic approaches elucidate the role of 3-acryloyloxy flavones in plant stress responses?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.